molecular formula C19H34N2O2 B12556907 methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate CAS No. 168336-74-1

methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate

Cat. No.: B12556907
CAS No.: 168336-74-1
M. Wt: 322.5 g/mol
InChI Key: IRKOBDPPHUMHSY-UHFFFAOYSA-N
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Description

Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate is a chemical compound with the molecular formula C19H34N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate typically involves the reaction of 3-hexyl-1H-pyrazole with a suitable esterification agent. One common method is the esterification of 9-(3-hexyl-1H-pyrazol-5-yl)nonanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-(3-hexyl-1H-pyrazol-5-yl)nonanoic acid.

    Reduction: Formation of 9-(3-hexyl-1H-pyrazol-5-yl)nonanol.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 9-(3-methyl-1H-pyrazol-5-yl)nonanoate
  • Methyl 9-(3-phenyl-1H-pyrazol-5-yl)nonanoate
  • Methyl 9-(3-ethyl-1H-pyrazol-5-yl)nonanoate

Uniqueness

Methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate is unique due to the presence of the hexyl group, which can influence its chemical properties and biological activity. The hexyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with lipid membranes. This can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Properties

CAS No.

168336-74-1

Molecular Formula

C19H34N2O2

Molecular Weight

322.5 g/mol

IUPAC Name

methyl 9-(3-hexyl-1H-pyrazol-5-yl)nonanoate

InChI

InChI=1S/C19H34N2O2/c1-3-4-5-10-13-17-16-18(21-20-17)14-11-8-6-7-9-12-15-19(22)23-2/h16H,3-15H2,1-2H3,(H,20,21)

InChI Key

IRKOBDPPHUMHSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=NNC(=C1)CCCCCCCCC(=O)OC

Origin of Product

United States

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